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In the landscape of epigenetic modulators, the histone acetyltransferases (HATs) p300 and its

close homolog CREB-binding protein (CBP) have emerged as critical targets in various

diseases, particularly cancer. A diverse array of small molecule inhibitors has been developed

to target the catalytic HAT activity or the acetyl-lysine binding bromodomain of these proteins.

This guide provides a detailed comparison of a novel CBP/p300 bromodomain inhibitor,

Y08284, with other established p300 inhibitors, offering insights for researchers and drug

development professionals.

Introduction to p300/CBP and Their Inhibition
The paralogous proteins p300 (also known as EP300) and CBP are transcriptional co-

activators that play a pivotal role in regulating gene expression.[1] They possess intrinsic

histone acetyltransferase (HAT) activity, which neutralizes the positive charge of lysine residues

on histones, leading to chromatin relaxation and transcriptional activation.[2][3] Additionally,

their bromodomains recognize and bind to acetylated lysine residues, further facilitating the

recruitment of the transcriptional machinery.[4] Dysregulation of p300/CBP function is

implicated in the pathogenesis of numerous cancers, making them attractive therapeutic

targets.[5][6]

Inhibitors of p300/CBP can be broadly categorized into two main classes:

HAT inhibitors: These molecules target the catalytic histone acetyltransferase domain,

preventing the acetylation of histones and other protein substrates.
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Bromodomain inhibitors: These compounds bind to the bromodomain, competitively

inhibiting its interaction with acetylated lysines and thereby disrupting the recruitment of

p300/CBP to chromatin.[7]

Y08284: A Potent and Selective CBP/p300
Bromodomain Inhibitor
Y08284 is a recently identified small molecule that acts as a potent and selective inhibitor of

the CBP bromodomain.[2][7] It demonstrates a high affinity for its target with a reported IC50

value of 4.21 nM.[2][7] While primarily characterized as a CBP bromodomain inhibitor, the high

sequence and structural homology between the bromodomains of CBP and p300 suggest that

Y08284 likely inhibits both proteins.[4] Preclinical studies have shown that Y08284 effectively

suppresses the proliferation of prostate cancer cell lines, including LNCaP, C4-2B, and 22Rv1,

and exhibits anti-tumor effects in vivo.[2] Notably, it possesses good pharmacokinetic

properties, including oral bioavailability.[4][7]

Comparative Performance Data
The following tables summarize the key performance metrics of Y08284 in comparison to a

selection of well-characterized p300 inhibitors, including both HAT and bromodomain inhibitors.
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Compound
Target

Domain
IC50 (p300) IC50 (CBP)

Key Cellular

Effects
References

Y08284
Bromodomai

n

Not explicitly

reported, but

high

selectivity for

CBP/p300 is

noted.

4.21 nM

Inhibits

proliferation

of prostate

cancer cells;

anti-tumor

effects.

[2][4][7]

A-485 HAT 9.8 nM 2.6 nM

Reduces

histone

acetylation;

anti-

proliferative

effects in

various

cancers.

[8]

C646 HAT 400 nM (Ki)
Less potent

than for p300

Induces cell

cycle arrest

and

apoptosis.

[8]

GNE-272
Bromodomai

n
30 nM 20 nM

Modulates

MYC

expression;

anti-tumor

potential in

AML.

[7][8]

I-CBP112
Bromodomai

n
625 nM 142 nM

Reduces

leukemic cell

colony

formation;

induces

differentiation

.
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CCS1477
Bromodomai

n
1.3 nM (Kd) 1.7 nM (Kd)

Inhibits

growth of

castration-

resistant

prostate

cancer cells.

[7]

Note: IC50 values can vary depending on the assay conditions. Kd (dissociation constant) is

another measure of binding affinity.

Experimental Methodologies
The data presented in this guide are derived from various experimental assays commonly used

to characterize p300/CBP inhibitors. Below are generalized protocols for key experiments.

Histone Acetyltransferase (HAT) Assay
This assay measures the enzymatic activity of the p300/CBP HAT domain and the inhibitory

potential of test compounds.

Reaction Setup: A reaction mixture is prepared containing recombinant p300 or CBP

enzyme, a histone substrate (e.g., histone H3 peptide), Acetyl-CoA (often radiolabeled), and

the test inhibitor at various concentrations.

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes) to

allow for the acetylation of the histone substrate.

Detection: The extent of histone acetylation is quantified. If a radiolabeled Acetyl-CoA is

used, the incorporation of the radioactive acetyl group onto the histone is measured using a

scintillation counter after separating the histone from the unincorporated Acetyl-CoA.

Alternatively, antibody-based methods (e.g., ELISA or Western blot) using antibodies specific

for acetylated histones can be employed.

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated

relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting

the data to a dose-response curve.
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Bromodomain Binding Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly

used to assess the binding of inhibitors to the p300/CBP bromodomain.

Assay Components: The assay typically includes a biotinylated histone peptide containing an

acetylated lysine residue, a fluorescently labeled antibody or streptavidin (e.g., using a

Europium cryptate), and a recombinant p300/CBP bromodomain fused to a fluorescent

acceptor (e.g., GST-tagged bromodomain with an anti-GST antibody labeled with a

compatible acceptor fluorophore).

Reaction: The components are mixed in a microplate well with varying concentrations of the

test inhibitor.

Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

Measurement: The plate is read in a TR-FRET-capable plate reader. If the bromodomain

binds to the acetylated histone, the donor and acceptor fluorophores are brought into close

proximity, resulting in a FRET signal. An effective inhibitor will disrupt this interaction, leading

to a decrease in the FRET signal.

Data Analysis: The IC50 value is calculated by plotting the FRET signal against the inhibitor

concentration and fitting the data to a competitive binding curve.

Cell Proliferation Assay
This assay determines the effect of the inhibitors on the growth of cancer cell lines.

Cell Seeding: Cancer cells (e.g., LNCaP for prostate cancer) are seeded into 96-well plates

at a specific density and allowed to adhere overnight.

Treatment: The cells are treated with a range of concentrations of the test inhibitor or a

vehicle control.

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay,

such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of
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cell number.

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration

relative to the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or

IC50 value is determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway involving p300/CBP and a

typical experimental workflow for evaluating inhibitors.
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Caption: p300/CBP signaling pathway and points of inhibition.

Compound Synthesis
(Y08284 / p300 Inhibitors)

Biochemical Assays

HAT Assay (IC50) Bromodomain Binding Assay (IC50)

Cellular Assays

Cell Proliferation Assay (GI50) Western Blot (Histone Acetylation)

In Vivo Studies

Tumor Xenograft Models Pharmacokinetic Studies

Comparative Analysis

Click to download full resolution via product page

Caption: Experimental workflow for evaluating p300/CBP inhibitors.
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Conclusion
Y08284 represents a potent and selective tool for probing the function of the CBP/p300

bromodomain. Its high potency and favorable pharmacokinetic profile make it a valuable

candidate for further investigation in preclinical and potentially clinical settings, particularly for

cancers driven by p300/CBP activity such as certain prostate cancers.[2][4][7] When compared

to other p300 inhibitors, the choice between a bromodomain inhibitor like Y08284 and a HAT

inhibitor such as A-485 will depend on the specific biological question being addressed.

Bromodomain inhibitors specifically disrupt the "reading" of the acetyl-lysine mark, while HAT

inhibitors prevent its "writing." This distinction allows for a more nuanced dissection of

p300/CBP function in gene regulation and disease. The continued development and

characterization of diverse p300/CBP inhibitors will undoubtedly accelerate our understanding

of their roles in biology and provide new avenues for therapeutic intervention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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